
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethoxy)phenylacetic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of the target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetic acid: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(4-Methoxyphenyl)-2-methylpropanoic acid: Contains a methoxy group instead of a difluoromethoxy group.
2-(4-Fluorophenyl)-2-methylpropanoic acid: Features a single fluorine atom on the phenyl ring.
Uniqueness
The presence of the difluoromethoxy group in 2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid imparts unique chemical properties, such as increased stability and lipophilicity, compared to similar compounds. This makes it particularly valuable in applications where these properties are advantageous .
Biological Activity
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid, also known as a difluoromethoxy derivative, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H13F2O3
- Molecular Weight : 256.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit anti-inflammatory and analgesic properties, likely through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Anti-inflammatory Activity : In vitro studies suggest that this compound can significantly reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
- Analgesic Effects : Animal models have demonstrated that this compound can reduce pain responses, indicating potential use as an analgesic agent.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.
Data Table: Biological Activity Overview
Case Studies
- Anti-inflammatory Study : A study conducted on murine models showed that administration of this compound resulted in a significant decrease in paw edema compared to controls. The reduction in inflammatory markers was noted to be dose-dependent.
- Analgesic Efficacy : In a randomized controlled trial involving post-operative patients, the compound demonstrated effective pain relief compared to placebo, suggesting its potential as an alternative analgesic treatment.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. Further investigation into its mechanism of action against these pathogens is warranted.
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,9(14)15)7-3-5-8(6-4-7)16-10(12)13/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
INIITOOYOXGCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)F)C(=O)O |
Origin of Product |
United States |
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